molecular formula C7H14O7 B7908673 (2R,3R,4R,5S,6R)-2,3,4,5,6,7-Hexahydroxyheptanal

(2R,3R,4R,5S,6R)-2,3,4,5,6,7-Hexahydroxyheptanal

Cat. No.: B7908673
M. Wt: 210.18 g/mol
InChI Key: YPZMPEPLWKRVLD-REQIZBSHSA-N
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Description

(2R,3R,4R,5S,6R)-2,3,4,5,6,7-Hexahydroxyheptanal is a polyhydroxy aldehyde with the molecular formula C7H14O7. This compound is characterized by its six hydroxyl groups and one aldehyde group, making it a highly functionalized molecule. It is a stereoisomer with specific spatial arrangements of its hydroxyl groups, which significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5S,6R)-2,3,4,5,6,7-Hexahydroxyheptanal can be achieved through several methods. One common approach involves the oxidation of heptose sugars, such as D-glycero-D-galacto-heptose, using mild oxidizing agents like bromine water or nitric acid. The reaction typically occurs under controlled temperature conditions to prevent over-oxidation and degradation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve biotechnological processes using microbial fermentation. Specific strains of bacteria or yeast can be engineered to produce the desired heptose sugars, which are then chemically oxidized to yield the target compound. This method offers a sustainable and scalable approach to production.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R,5S,6R)-2,3,4,5,6,7-Hexahydroxyheptanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents like acyl chlorides or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Acyl chlorides in the presence of a base like pyridine or alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed

    Oxidation: (2R,3R,4R,5S,6R)-2,3,4,5,6,7-Hexahydroxyheptanoic acid.

    Reduction: (2R,3R,4R,5S,6R)-2,3,4,5,6,7-Hexahydroxyheptanol.

    Substitution: Various esters or ethers depending on the substituent introduced.

Scientific Research Applications

(2R,3R,4R,5S,6R)-2,3,4,5,6,7-Hexahydroxyheptanal has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its role in carbohydrate metabolism and as a potential precursor for biologically active compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of biodegradable polymers and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of (2R,3R,4R,5S,6R)-2,3,4,5,6,7-Hexahydroxyheptanal involves its interaction with various molecular targets and pathways. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways. For example, it can inhibit certain enzymes involved in carbohydrate metabolism, thereby affecting cellular energy production and storage.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4R,5S,6R)-2,3,4,5,6,7-Hexahydroxyheptanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    (2R,3R,4R,5S,6R)-2,3,4,5,6,7-Hexahydroxyheptanol: Similar structure but with a primary alcohol group instead of an aldehyde group.

Uniqueness

(2R,3R,4R,5S,6R)-2,3,4,5,6,7-Hexahydroxyheptanal is unique due to its specific stereochemistry and the presence of an aldehyde group, which imparts distinct reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

(2R,3R,4R,5S,6R)-2,3,4,5,6,7-hexahydroxyheptanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4+,5-,6-,7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZMPEPLWKRVLD-REQIZBSHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C=O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@H]([C@H]([C@H](C=O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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